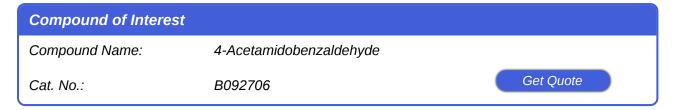




Spectroscopic Data of 4Acetamidobenzaldehyde: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Acetamidobenzaldehyde** (also known as N-(4-formylphenyl)acetamide), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow and the relationship between different spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Acetamidobenzaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Frequency: 90 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.90	Singlet	1H	Aldehyde proton (- CHO)
7.85	Doublet	2H	Aromatic protons ortho to -CHO
7.70	Doublet	2H	Aromatic protons ortho to -NHCOCH₃
7.55	Singlet (broad)	1H	Amide proton (-NH-)
2.20	Singlet	3H	Methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data

- Solvent: Chloroform-d (CDCl₃)
- Note: The chemical shifts are estimated based on the closely related compound N-(4-Formylphenyl)-N-methylacetamide.

Chemical Shift (δ) ppm	Assignment	
190.9	Aldehyde Carbonyl Carbon (-CHO)	
169.0	Amide Carbonyl Carbon (-C=O)	
145.0	Aromatic Carbon (C-NH)	
135.0	Aromatic Carbon (C-CHO)	
131.0	Aromatic Carbons (CH, ortho to -CHO)	
120.0	Aromatic Carbons (CH, ortho to -NHCOCH₃)	
24.5	Methyl Carbon (-CH₃)	

Table 3: IR Spectroscopic Data

• Method: Attenuated Total Reflectance (ATR)



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3300	Strong, Broad	N-H Stretch (Amide)
3100-3000	Medium	Aromatic C-H Stretch
2850, 2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
1685	Strong	C=O Stretch (Aldehyde)
1660	Strong	C=O Stretch (Amide I)
1600	Medium	Aromatic C=C Stretch
1530	Medium	N-H Bend (Amide II)

Table 4: Mass Spectrometry Data

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z	Relative Intensity	Assignment
163	High	Molecular Ion [M]+
121	High	[M - CH ₂ CO] ⁺
120	Medium	[M - CH ₃ CO] ⁺
93	Medium	[C ₆ H ₅ NH ₂] ⁺
43	High	[CH₃CO]+

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Acetamidobenzaldehyde** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing



tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 90 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

A small amount of the solid **4-Acetamidobenzaldehyde** powder is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform pressure is applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

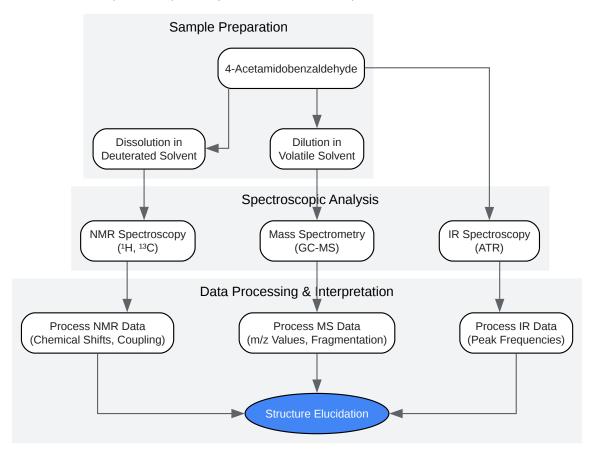
A dilute solution of **4-Acetamidobenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different techniques.



Spectroscopic Analysis Workflow for Compound Characterization

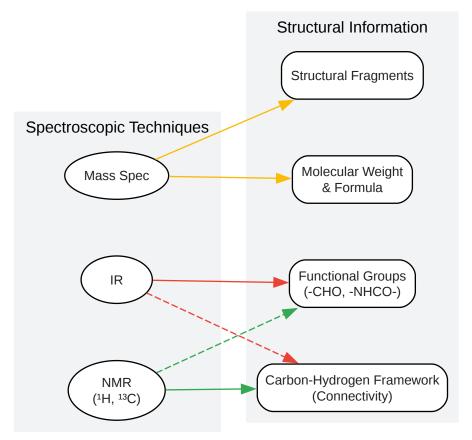


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Caption: Workflow of spectroscopic analysis for compound characterization.



Spectroscopic Techniques and Structural Information



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Caption: Relationship between spectroscopic techniques and structural information.

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